3-Oxokauran-17-oic acid
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Overview
Description
3-Oxokauran-17-oic acid is a natural product that belongs to the class of diterpenoids. It is known for its biochemical activity and is often used in research related to life sciences . The compound has the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol .
Preparation Methods
3-Oxokauran-17-oic acid can be prepared through both natural extraction and chemical synthesis. Naturally, it is isolated from plants such as Croton laevigatus . Chemically, it can be synthesized through organic reactions, including ketonization reactions. The synthetic routes often involve the use of reagents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
3-Oxokauran-17-oic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Oxokauran-17-oic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxokauran-17-oic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biochemical activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Oxokauran-17-oic acid is similar to other diterpenoids such as:
Pseudolaric acid D: (CAS#115028-67-6)
Verbenacine: (CAS#717901-03-6)
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: (CAS#77658-46-9)
Isosteviol: (CAS#27975-19-5)
ent-9-Hydroxy-15-oxo-19-kauranoic acid: (CAS#77658-45-8)
Pterisolic acid E: (CAS#1401419-89-3)
Pterisolic acid D: (CAS#1401419-88-2)
Tripterifordin: (CAS#139122-81-9).
These compounds share similar structures but differ in specific functional groups and substructures, which can lead to variations in their physicochemical properties, bioactivity, and pharmacological properties .
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,9S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12?,13?,14?,15?,19-,20+/m1/s1 |
InChI Key |
DFXNQVOKZMHGJK-IDNFYPQMSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C(C1CC[C@]34C2CCC(C3)C(C4)C(=O)O)(C)C |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C |
Origin of Product |
United States |
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